molecular formula C9H9N3OS B2874232 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-28-2

7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2874232
CAS No.: 306979-28-2
M. Wt: 207.25
InChI Key: AUJVVIZMWNEOEA-UHFFFAOYSA-N
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Description

7-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyridine-triazinone core. The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is characterized by a rigid planar structure that prevents tautomerization, enhancing stability and making it suitable for applications in medicinal chemistry and materials science . The substituents at positions 2 (methylsulfanyl) and 7 (methyl) confer distinct electronic and steric properties.

Synthetic routes for analogous compounds often involve palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling functionalization at position 7 with aryl or heteroaryl groups .

Properties

IUPAC Name

7-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-3-4-7-10-8(14-2)11-9(13)12(7)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJVVIZMWNEOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, with CAS Number 1566926-24-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Chemical Formula : C₉H₉N₃OS
  • Molecular Weight : 207.25 g/mol
  • Structural Features : The compound features a pyrido[1,2-a][1,3,5]triazine core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The following table summarizes the findings related to the antiproliferative effects of 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one and its derivatives:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
7-methyl-2-(methylsulfanyl)-4H-pyrido...DLD-1TBDInduction of apoptosis
7-methyl-2-(methylsulfanyl)-4H-pyrido...HT-29TBDActivation of caspase pathways
Related triazine derivativesVarious0.39 - 0.74Mitochondrial membrane potential loss

The mechanisms through which 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate the extrinsic apoptotic pathway by increasing the activity of caspase-8 in colorectal cancer cells (DLD-1 and HT-29) .
  • Mitochondrial Dysfunction : Exposure to this compound results in the loss of mitochondrial membrane potential, which is a critical event in the initiation of apoptosis .
  • p53 Pathway Interaction : Interestingly, studies suggest that the compound's effects on apoptosis may not be strictly dependent on p53 status in the tested cell lines .

Case Studies

In one notable study involving the synthesis and evaluation of various triazine derivatives, it was found that compounds similar to 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one demonstrated significant antiproliferative activity against cancer cell lines such as breast and colon cancer . The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name Substituents (Position 2) Substituents (Position 7) Key Properties/Applications Reference
7-Methyl-2-(methylsulfanyl)-4H-pyrido... Methylsulfanyl Methyl Enhanced lipophilicity; potential kinase inhibition
2-Diethylamino-7-(2’-thiophenyl)-4H-pyrido... Diethylamino 2’-Thiophenyl Strong bactericidal activity; Suzuki-coupled derivative
2-Amino-6-methyl-4H-pyrido... Amino Methyl (position 6) High thermal stability (mp >260°C); DNA synthesis applications
7-Iodo-2-diethylamino-4H-pyrido... Diethylamino Iodo Intermediate for cross-coupling; planar rigidity
2-(3-Methoxyphenyl)-7-piperazinyl-4H-pyrido... 3-Methoxyphenyl Piperazinyl CNS-targeting (patented for neuropharmacology)

Physicochemical Properties

Melting Points and Solubility

  • 7-Methyl-2-(methylsulfanyl)-4H-pyrido... : Melting point data are unavailable, but methyl groups likely reduce crystallinity compared to halogenated analogs.
  • 2-Diethylamino-7-(2’-thiophenyl)-4H-pyrido...: mp 146°C; moderate solubility in DMSO due to thiophenyl group .
  • 2-Amino-6-methyl-4H-pyrido...: mp >260°C; low solubility in organic solvents, attributed to hydrogen bonding from the amino group .

Spectral Data

  • ¹³C NMR Shifts: Methylsulfanyl group (position 2): Expected δ ~12–16 ppm (similar to 2-diethylamino analogs ). Pyridine carbons: δ ~120–160 ppm, consistent with rigid aromatic systems .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~232–300) align with analogs bearing alkyl/aryl substituents .

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